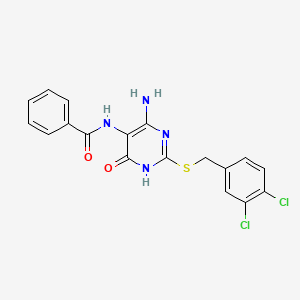
N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide” is a compound that is related to a class of molecules known as 2-aminothiazole derivatives . These compounds have been studied for their potential in anticancer drug discovery . A pyrrolidine derivative with a similar structure has shown significant inhibitory activity against certain cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a starting material that is subjected to various chemical reactions . For example, 2,6-dichloropyridine can be oxidized to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and a nucleophilic displacement reaction can afford fully substituted pyridine derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” likely contains a 2-aminothiazole scaffold, which is a common feature in some clinically applied anticancer drugs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include oxidation, nitration, reduction, and nucleophilic displacement . These reactions typically proceed under mild conditions .
Scientific Research Applications
Antiallergy and Anti-inflammatory Agents
Compounds structurally related to N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide have been explored for their antiallergy and anti-inflammatory properties. For instance, derivatives of N-(4-substituted-thiazolyl)oxamic acid have shown significant antiallergy activity, surpassing that of disodium cromoglycate in rat models (Hargrave, Hess, & Oliver, 1983). Additionally, compounds derived from visnaginone and khellinone have demonstrated cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activities alongside analgesic and anti-inflammatory effects, indicating a potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have revealed promising results against strains of Proteus vulgaris and Pseudomonas aeruginosa, with some compounds showing activity superior to reference drugs like streptomycin and metronidazole (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). This suggests that related compounds, including this compound, might also possess antimicrobial properties worthy of exploration.
Antitumor Activity
Research has also been conducted on the antitumor potential of related compounds, particularly those targeting enzyme inhibitors relevant to cancer treatment. For example, dual inhibitors of dihydrofolate reductase and thymidylate synthase, designed with the pyrrolo[2,3-d]pyrimidine scaffold, have shown potent antitumor activities, suggesting a promising area of research for similar compounds (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Mechanism of Action
Target of Action
The compound’s primary targets are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are crucial for cell division and proliferation, making them attractive targets for cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting CDK2 . CDK2 is a key regulator of the cell cycle, and its inhibition can halt cell division and lead to cell death . The compound’s interaction with CDK2 results in significant cytotoxic activities against various cancer cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can trigger apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s potent anti-proliferative activities suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It also induces alterations in cell cycle progression and apoptosis within cancer cells .
Future Directions
The future directions for research into this compound and similar compounds likely involve further investigation into their anticancer properties . This includes studying their in vitro activities and in silico studies . The development of small molecule antitumor agents that could decrease drug resistance and reduce unpleasant side effects is a desirable goal .
Properties
IUPAC Name |
N-[4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-7-6-10(8-13(12)20)9-27-18-23-15(21)14(17(26)24-18)22-16(25)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,25)(H3,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQYSNFIYZUIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
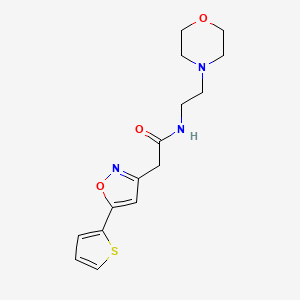
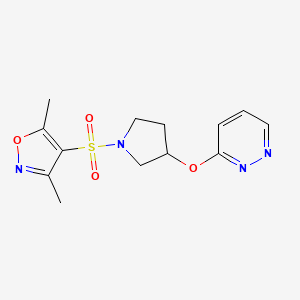
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2461287.png)
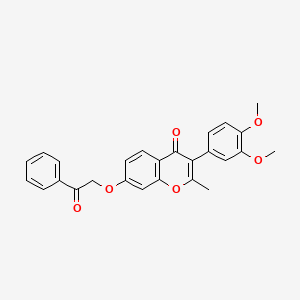
![N-[4-(3-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2461290.png)
![1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2461291.png)

![7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B2461294.png)
![1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461295.png)
![5-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2461297.png)
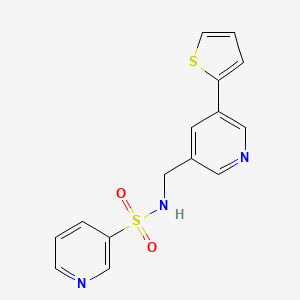
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)
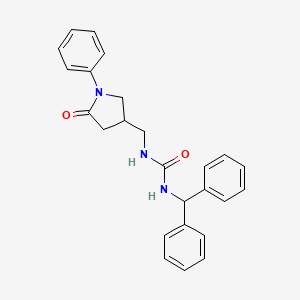
![2-(4-chlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2461303.png)
